Phenylalanyl-alanyl-lysine
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Overview
Description
Phe-Ala-Lys is an oligopeptide.
Scientific Research Applications
tRNA Binding and Catalysis : The interaction of the tRNA(Phe) acceptor end with yeast phenylalanyl-tRNA synthetase, involving lysine residues, plays a crucial role in the binding and catalysis process. Studies have identified specific lysine residues in yeast phenylalanyl-tRNA synthetase that are pivotal for the binding of tRNA but not essential for catalysis, highlighting the intricate nature of this interaction (Sanni et al., 1991).
Hydrolysis of Aminoacyl-l-lysines : Research on the hydrolysis of aminoacyl-l-lysines, including phenylalanyl-l-lysine, by trypsin has been conducted to understand the influence of different aminoacyl groups on the hydrolysis rate. This study provides insights into the proteolytic activity and specificity of trypsin towards various aminoacyl-l-lysines (Izumiya et al., 1960).
Aminoacyl-tRNA Synthetase Activity : The study of aminoacyl-tRNA synthetase activity in different subcellular fractions of rabbit liver, including phenylalanyl-tRNA synthetase, reveals the distribution and forms of these enzymes. This research contributes to understanding the role of aminoacyl-tRNA synthetases, including those related to lysine and phenylalanine, in protein synthesis (Berbeć et al., 1984).
Nylon-6 Copolymers with Amino Acids : The incorporation of amino acids such as phenylalanine and lysine into nylon-6 by melt polycondensation demonstrates their potential in material science. This research explores the impact of these amino acids on the physical properties of nylon-6, including biodegradability and dyeability (Nagata & Kiyotsukuri, 1992).
Chemical Modification of Cytochrome c : The study of chemical modification of cytochrome c, particularly the reaction with phenylalanyl residues, contributes to understanding protein-protein interactions and the structural and functional aspects of proteins (Ferguson-Miller et al., 1978).
Peptide-Bond Formation by Aminoacyl-tRNA Protein Transferase : Research on eubacterial leucyl/phenylalanyl-tRNA protein transferase demonstrates its role in catalyzing peptide-bond formation. This enzyme uses Leu-tRNALeu (or Phe-tRNAPhe) and an N-terminal Arg (or Lys) of a protein as substrates, offering insights into the protein-based mechanism of peptide-bond formation (Watanabe et al., 2007).
Properties
CAS No. |
107889-42-9 |
---|---|
Molecular Formula |
C18H28N4O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1 |
InChI Key |
ULECEJGNDHWSKD-QEJZJMRPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
107889-42-9 | |
sequence |
FAK |
Synonyms |
Phe-Ala-Lys phenylalanyl-alanyl-lysine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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